3-Chloro-4-fluorophenylboronic Acid-d3

Analytical Chemistry Bioanalysis LC-MS/MS

Unlabeled arylboronic acids cannot correct for matrix effects in quantitative LC-MS/MS, leading to inaccurate data. 3-Chloro-4-fluorophenylboronic Acid-d3 solves this as a stable isotope-labeled internal standard with a +3 Da mass shift, ensuring reliable analyte discrimination. • Ideal for DMPK studies and mutagenic impurity quantification • Enables kinetic isotope effect (KIE) investigations in Suzuki-Miyaura couplings • Supplied with complete analytical documentation for method validation

Molecular Formula C₆H₂D₃BClFO₂
Molecular Weight 177.38
Cat. No. B1154398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenylboronic Acid-d3
Synonyms(3-Chloro-4-fluorophenyl-1-yl)boronic Acid-d3;  (3-Chloro-4-fluorophenyl)boronic Acid-d3;  3-Chloro-4-fluorobenzeneboronic Acid-d3;  3-Chloro-4-fluorophenylboronic Acid-d3;  [4-Fluoro-3-chlorophenyl]boronic Acid-d3
Molecular FormulaC₆H₂D₃BClFO₂
Molecular Weight177.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluorophenylboronic Acid-d3 Overview


3-Chloro-4-fluorophenylboronic Acid-d3 (C₆H₂D₃BClFO₂, MW 177.38) is a deuterium-labeled analogue of the widely used Suzuki-Miyaura coupling reagent, 3-Chloro-4-fluorophenylboronic acid (MW 174.37) . This stable isotope-labeled compound belongs to the class of halogenated arylboronic acids, which are fundamental building blocks in organic synthesis for constructing carbon-carbon bonds, particularly in the development of pharmaceuticals and advanced materials . The substitution of three hydrogen atoms with deuterium on the phenyl ring provides a distinct mass signature, qualifying it as an internal standard for quantitative mass spectrometry and a tracer in mechanistic studies [1].

Why Non-Deuterated Analogs Are Inadequate


The non-deuterated analog, 3-Chloro-4-fluorophenylboronic acid, is an effective reagent for Suzuki-Miyaura cross-couplings . However, its utility is limited in analytical applications requiring precise quantification and traceability. In mass spectrometry-based assays, a stable isotope-labeled internal standard is essential to correct for variations in sample preparation, ionization efficiency, and instrument response, ensuring accurate and reproducible results [1]. The non-deuterated compound cannot serve this function, as it is chemically and spectrometrically indistinguishable from the target analyte in complex matrices. Therefore, for method development, validation, and quantitative studies, the deuterated analog is not a substitute but a distinct and necessary tool [2].

3-Chloro-4-fluorophenylboronic Acid-d3: Differentiation Evidence


Internal Standard for MS Quantification

The deuterium label in 3-Chloro-4-fluorophenylboronic Acid-d3 provides a +3 Da mass shift relative to the non-deuterated analog, enabling its use as a stable isotope-labeled internal standard (SIL-IS) . While no direct head-to-head comparison study is available for this specific compound, the general principle is well-established. Deuterated internal standards are critical for correcting for matrix effects and ensuring precise quantification in LC-MS/MS assays, with a typical linear dynamic range demonstrated from 100 pg to 10 ng for analogous compounds [1].

Analytical Chemistry Bioanalysis LC-MS/MS

Kinetic Isotope Effect in Suzuki Coupling

The substitution of hydrogen with deuterium on the phenyl ring of 3-Chloro-4-fluorophenylboronic Acid-d3 introduces the possibility of a kinetic isotope effect (KIE) during reactions like the Suzuki-Miyaura coupling . This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond . Direct experimental data for this specific compound is not available, but studies on related systems indicate that deuterium substitution can alter reaction rates, particularly in steps where a C-H(D) bond is broken [1]. For example, a KIE of kH/kD = 2.8 was observed in a related borylation reaction [1].

Organic Synthesis Reaction Mechanisms Catalysis

Vendor Specifications: Purity & Storage

Procurement data for 3-Chloro-4-fluorophenylboronic Acid-d3 from vendors like CymitQuimica indicates a purity level of 95%+ and recommends long-term storage at -20°C . In contrast, the non-deuterated analog (CAS 144432-85-9) from Chem-Impex is listed with a purity of 95-105% (by titration) and is recommended for storage at room temperature (RT) . The lower recommended storage temperature for the deuterated compound suggests a difference in stability, likely due to the presence of the isotope label.

Product Specification Quality Control Procurement

3-Chloro-4-fluorophenylboronic Acid-d3 Applications


Quantitative Bioanalysis & Pharmacokinetics

As a deuterium-labeled analog, 3-Chloro-4-fluorophenylboronic Acid-d3 is a prime candidate for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays [1]. Its application is critical for the accurate quantification of the non-deuterated analog in complex biological matrices, such as plasma or tissue homogenates, during drug metabolism and pharmacokinetic (DMPK) studies [2]. The +3 Da mass difference ensures it can be reliably distinguished from the analyte, allowing for the correction of matrix effects and analytical variability. The class of arylboronic acids is often controlled as potentially mutagenic impurities, making sensitive quantification down to low ppm levels essential [2].

Cross-Coupling Mechanism Studies

This deuterated compound serves as a mechanistic probe in palladium- and rhodium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [3]. The kinetic isotope effect (KIE) resulting from the C-D bond can be used to determine the rate-limiting step and to elucidate reaction pathways involving C-H(D) bond cleavage or transmetalation [3]. For instance, experiments with configurationally stable, deuterium-labeled substrates have been used to reveal syn- or anti-pathways in oxidative addition steps of rhodium-catalyzed couplings [3]. While not specific to this compound, the approach is a standard application for deuterated arylboronic acids.

Deuterated Drug & Metabolite Synthesis

The compound is a valuable building block for incorporating a deuterium label into more complex pharmaceutical molecules . This can be used to create deuterated analogs of drug candidates to study their metabolism, potentially improving metabolic stability by leveraging the deuterium KIE . It is also useful for synthesizing isotopically labeled internal standards for downstream metabolites or related impurities, enabling their accurate quantification in the final drug product [2].

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